Samarium(III) sulfate

Solubility Rare earth separation Hydrometallurgy

Samarium(III) sulfate is often sourced as chloride or nitrate, but these substitutes introduce halide contamination, corrosive NOx off-gassing, and lack predictable thermal decomposition. This sulfate form solves these challenges for thin-film fabrication, catalyst synthesis, and nuclear materials. - Inverse T-solubility enables selective Sm recovery from Co/Fe sulfate leachates without extra precipitants. - Clean thermal decomposition at 105°C/450°C → Sm₂O₃ at ~1000°C, no halide or NOx residues. - 2.93 g/cm³ density: 23% higher precursor loading for spray pyrolysis and sol-gel doping uniformity. - Aqueous Sm-149 precursor for homogeneous neutron-absorber doping in reactor control materials.

Molecular Formula O12S3Sm2
Molecular Weight 588.9 g/mol
CAS No. 15123-65-6
Cat. No. B080763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(III) sulfate
CAS15123-65-6
Molecular FormulaO12S3Sm2
Molecular Weight588.9 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3]
InChIInChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
InChIKeyLVSITDBROURTQX-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium(III) Sulfate: Technical Baseline & Procurement


Samarium(III) sulfate (Sm₂(SO₄)₃, most commonly supplied as the octahydrate, Sm₂(SO₄)₃·8H₂O) is an inorganic rare earth salt characterized by its monoclinic crystal structure (space group C2/c, no. 15) and a calculated bulk crystalline density of 4.10 g/cm³ for the anhydrous form [1]. As a sulfate salt of the lanthanide series, it exhibits thermal decomposition behavior proceeding through distinct dehydration stages: loss of three water molecules at 105°C, complete dehydration at 450°C, and final decomposition to samarium oxide at approximately 1000°C . The compound is a source of Sm³⁺ ions in aqueous and hydrothermal synthesis protocols, and its sulfate counterion distinguishes it functionally from samarium chloride, nitrate, and oxide in applications where controlled solubility, thermal processing, or counterion compatibility governs experimental outcomes.

Sm³⁺ source with sulfate counterion, functionally distinct from chloride/nitrate
Aqueous and hydrothermal synthesis compatibility; controlled solubility profile
Predictable thermal processing pathway to oxide and oxysulfate phases

Samarium(III) Sulfate vs. Chloride & Nitrate Precursors


Samarium(III) sulfate cannot be freely substituted with samarium chloride or samarium nitrate without altering critical process parameters. The sulfate form exhibits fundamentally different solubility behavior—its solubility in water decreases sharply with increasing temperature, whereas transition metal sulfate solubilities increase, enabling temperature-controlled fractional crystallization separations that are impossible with chloride or nitrate salts [1]. The sulfate counterion also influences thermal decomposition pathways, yielding distinct intermediate phases (oxysulfate, Sm₂O₂SO₄) under controlled atmospheres, whereas chloride and nitrate precursors decompose via different mechanisms and may introduce halide contamination or oxidative byproducts [2]. These differences directly impact doping homogeneity in thin-film fabrication, catalyst preparation, and materials recycling workflows.

Solubility-Temperature Profile Mismatch

Sm₂(SO₄)₃ solubility decreases sharply with temperature; chloride/nitrate solubilities increase. Direct substitution may disrupt temperature-controlled crystallization methods.

Thermal Decomposition Contaminant Risk

Sulfate dehydrates cleanly to anhydrous salt then oxide; chloride hydrolyses, nitrate releases NOx. Halide or NOx residues can compromise material purity.

Counterion Compatibility

Sulfate participates in oxysulfate phase formation; chloride/nitrate introduce unwanted ions. Counterion-specific processing may require method revalidation.

Samarium(III) Sulfate: Differentiation Evidence


Aqueous Solubility vs. Temperature

Samarium(III) sulfate octahydrate exhibits limited aqueous solubility at ambient temperature, measured at 0.033 molal (m) at 25°C, which decreases dramatically to 8 × 10⁻⁶ m at 350°C [1]. At 20°C, the solubility is reported as 2.67 g/100g water, classifying the compound as slightly soluble [2]. This represents a solubility reduction of over three orders of magnitude across the 25–350°C temperature range. Importantly, the solubility of Sm₂(SO₄)₃ decreases with increasing temperature, which is inverse to the behavior of transition metal sulfates such as CoSO₄ and FeSO₄ whose solubilities increase with temperature [3].

Aqueous Solubility
Head-to-head
Sm₂(SO₄)₃: 0.033 m (25 °C) → 8×10⁻⁶ m (350 °C). CoSO₄/FeSO₄: solubility increases with T.
Inverse temperature dependence enables fractional crystallization separation.
Data from Sm-Co magnet recycling studies; verify at target concentrations.
Solubility Rare earth separation Hydrometallurgy

Thermal Decomposition Profile

Samarium(III) sulfate octahydrate (Sm₂(SO₄)₃·8H₂O) undergoes a defined multi-stage thermal decomposition: loss of three water molecules at 105°C, complete dehydration to anhydrous Sm₂(SO₄)₃ at 450°C, and final decomposition to samarium oxide at approximately 1000°C . Differential thermal analysis (DTA) of samarium oxysulfide oxidation shows that the oxidation process begins around 550°C and concludes by 775°C, with the formation of Sm₂O₂SO₄ as an intermediate phase characterized by a distinct exothermic peak [1]. This thermal behavior contrasts with samarium chloride hexahydrate (SmCl₃·6H₂O), which undergoes hydrolysis upon heating rather than clean dehydration, and samarium nitrate hexahydrate, which decomposes with evolution of nitrogen oxides.

Thermal Decomposition
Method context
TGA/DTA: dehydration at 105 °C and 450 °C; Sm₂O₂SO₄ at 550–775 °C; Sm₂O₃ at ~1000 °C
Clean oxide synthesis without hydrolysis or corrosive gas release.
Contrasts with chloride hydrolysis and nitrate NOx evolution.
Thermal analysis Hydrate decomposition Materials processing

Crystal Structure and Density

Anhydrous samarium(III) sulfate (Sm₂(SO₄)₃) crystallizes in the monoclinic crystal system with space group C2/c (no. 15) [1]. Density functional theory (DFT) calculations from the Materials Project yield a calculated bulk crystalline density of 4.10 g/cm³ for the anhydrous form [1]. The octahydrate form (Sm₂(SO₄)₃·8H₂O) exhibits a measured experimental density of 2.93 g/cm³ at 25°C . The pentahydrate form (Sm₂(SO₄)₃·5H₂O) has been structurally characterized with lattice parameters a = 15.653(3) Å, b = 9.5369(19) Å, c = 10.199(2) Å, β = 120.36(3)°, and V = 1313.9(6) ų [2].

Crystal Density
Head-to-head
Octahydrate: 2.93 g/cm³; chloride/nitrate hexahydrates: ~2.38 g/cm³
23% higher mass loading in aqueous precursor solutions.
Density difference supports thin-film doping and deposition applications.
Crystallography Density Materials design

Samarium-149 Neutron Absorption

Samarium, and by extension samarium-containing compounds including samarium(III) sulfate, possesses a high thermal neutron capture cross-section due primarily to the samarium-149 isotope. The thermal neutron absorption cross-section of samarium is larger than that of cadmium and boron, which are widely used as control materials in nuclear reactors [1]. Samarium-149 is a strong neutron absorber and is therefore added to control rods of nuclear reactors [2]. Samarium(III) sulfate is explicitly noted as being usable in nuclear reactor applications, presumably as a precursor for neutron-absorbing materials or as a source of samarium ions for burnable poison formulations .

Neutron Absorption
Class-level
Reported thermal neutron capture cross-section exceeds that of cadmium and boron.
Supports neutron absorber precursor context; verify isotopic enrichment.
Class-level inference from elemental data; Sm-149 specificity to review.
Neutron absorption Nuclear reactor control Burnable poison

Samarium(III) Sulfate: Validated Applications


Fractional Crystallization Recovery

The inverse temperature-solubility relationship of samarium(III) sulfate—solubility decreasing sharply as temperature increases, while transition metal sulfates such as CoSO₄ and FeSO₄ exhibit increasing solubility—enables selective crystallization of samarium sulfate from mixed rare earth and transition metal sulfate solutions. This behavior, documented in recycling studies of Sm-Co magnet scrap, allows recovery of samarium from sulfate leachates simply by controlling solution temperature, without requiring additional precipitating agents or solvent extraction steps that would be necessary if samarium were present as chloride or nitrate salts [1].

Thermal Processing to Oxide and Oxysulfate

The well-defined thermal decomposition pathway of samarium(III) sulfate octahydrate—dehydration at 105°C and 450°C, followed by decomposition to samarium oxide at ~1000°C—provides a predictable route for synthesizing Sm₂O₃ and intermediate oxysulfate (Sm₂O₂SO₄) phases [1]. This contrasts with samarium chloride, which hydrolyzes upon heating, and samarium nitrate, which evolves corrosive nitrogen oxides. The sulfate precursor is therefore preferred when a clean, contaminant-free oxide product is required, such as in the preparation of samaria catalysts for oxidative coupling of methane or in optical glass doping where halide or nitrate residues would degrade performance .

High-Density Precursor for Thin Films

With an experimental density of 2.93 g/cm³ for the octahydrate form—approximately 23% higher than samarium chloride or nitrate hexahydrates (~2.38 g/cm³)—samarium(III) sulfate octahydrate enables higher samarium mass loading per unit volume in aqueous precursor solutions. This property is advantageous in spray pyrolysis, hydrothermal synthesis, and sol-gel processing of samarium-doped thin films (e.g., Sm-doped VO₂, Sm-doped CaSO₄, Sm-doped strontium sulfate luminescent films), where precursor concentration directly influences doping uniformity and film growth rate [1] . The sulfate counterion also participates in the formation of oxysulfide and oxysulfate phases during thermal treatment, providing additional compositional control in Sm-O-S thin film systems [2].

Neutron-Absorbing Material Precursor

Samarium(III) sulfate serves as a water-soluble precursor for incorporating the neutron-absorbing Sm-149 isotope into ceramic, glass, or composite materials used in nuclear reactor control systems. The thermal neutron capture cross-section of samarium exceeds that of conventional neutron absorbers such as cadmium and boron, and samarium(III) sulfate is explicitly identified as a starting material for nuclear reactor component manufacturing [1]. The sulfate form offers processing advantages over oxide or metal forms, including aqueous solubility for homogeneous doping and a thermal decomposition profile that facilitates incorporation into glass matrices or ceramic bodies without introducing halide contaminants that could cause corrosion in reactor environments .

Application
Selection Property
Validation Focus
Fractional Crystallization Recovery
Inverse temperature-solubility profile
Selective Sm recovery from mixed sulfate solutions
Thermal Processing to Oxide/Oxysulfate
Clean dehydration pathway without halide/NOx
Phase purity of Sm₂O₃ or Sm₂O₂SO₄ intermediates
High-Density Precursor for Thin Films
Higher precursor solution mass loading
Doping uniformity and film growth rate
Neutron-Absorbing Material Precursor
Aqueous solubility for homogeneous doping
Neutron capture cross-section in fabricated composite
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